molecular formula C19H22N4O3 B2955310 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 941927-73-7

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2955310
CAS No.: 941927-73-7
M. Wt: 354.41
InChI Key: DZRLUYLOVOUCGH-UHFFFAOYSA-N
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Description

The compound “2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” seems to be a complex organic molecule. It contains an indole group, an oxadiazole group, and a morpholino group . These groups are common in many biologically active compounds and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole and oxadiazole groups are heterocyclic compounds, and the morpholino group is a common substituent in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole and oxadiazole groups can participate in various reactions, such as electrophilic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole, oxadiazole, and morpholino groups would likely make the compound polar and potentially capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, using NMR, IR, Mass spectral studies, and single-crystal X-ray diffraction. This research is important for understanding the structural properties of similar compounds (Mamatha S.V et al., 2019).

Biological Activities

  • A different compound in the same class, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, was found to exhibit antimicrobial and hemolytic activities, highlighting potential therapeutic applications (Samreen Gul et al., 2017).

Anti-inflammatory and Analgesic Properties

  • Research on derivatives of indomethacin, a non-steroidal anti-inflammatory drug (NSAID), including compounds similar to 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone, demonstrated significant anti-inflammatory and analgesic properties without gastrointestinal toxicities. These findings suggest potential applications in developing safer NSAIDs (S. Bhandari et al., 2010).

Antimicrobial Evaluation

  • A study on the synthesis and evaluation of novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are structurally related to the queried compound, found promising activity against HIV-1 replication, indicating potential applications in antiviral therapies (Zhiping Che et al., 2015).

Antitumor Potential

  • In a study investigating oxadiazole derivatives possessing morpholine, compounds were evaluated for their antitumor potential in Dalton's Lymphoma Ascites (DLA) tumor cells. One compound showed extensive cytotoxicity in vitro and a significant reduction in tumor volume in vivo, suggesting potential applications in cancer treatment (M. Al‐Ghorbani et al., 2015).

Antimicrobial and Antioxidant Studies

  • New indolo[3,2-c]isoquinoline derivatives, including oxadiazole-morpholine compounds, were synthesized and evaluated for their biological activities, showing potent antimicrobial activity against certain bacteria and fungi, as well as promising radical scavenging and metal chelating properties (Vaijinath A. Verma, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

1-morpholin-4-yl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13(2)18-20-21-19(26-18)16-11-14-5-3-4-6-15(14)23(16)12-17(24)22-7-9-25-10-8-22/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRLUYLOVOUCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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